3-methyl-N-[4-(propan-2-yl)phenyl]benzamide
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Overview
Description
3-methyl-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound characterized by the presence of an amide functional group attached to a benzene ring substituted with an isopropyl group at the para position and a methyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-[4-(propan-2-yl)phenyl]benzamide typically involves the reaction of 4-isopropylaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-isopropylaniline+3-methylbenzoyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-methyl-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
3-methyl-N-[4-(propan-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(propan-2-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
N-(4-isopropylphenyl)-4-methylbenzamide: Similar structure but with the methyl group at the para position.
N-(4-isopropylphenyl)-3-chlorobenzamide: Chlorine substituent instead of a methyl group.
N-(4-isopropylphenyl)-3-nitrobenzamide: Nitro group instead of a methyl group.
Uniqueness: 3-methyl-N-[4-(propan-2-yl)phenyl]benzamide is unique due to the specific positioning of the isopropyl and methyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct physical and chemical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C17H19NO |
---|---|
Molecular Weight |
253.34g/mol |
IUPAC Name |
3-methyl-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-12(2)14-7-9-16(10-8-14)18-17(19)15-6-4-5-13(3)11-15/h4-12H,1-3H3,(H,18,19) |
InChI Key |
PUPYWYVHYKRDDX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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